N-(pyridin-3-yl)-3-(1H-tetrazol-1-yl)benzamide
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Overview
Description
N-(pyridin-3-yl)-3-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound that features a pyridine ring, a tetrazole ring, and a benzamide group. Compounds with these functional groups are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-3-yl)-3-(1H-tetrazol-1-yl)benzamide typically involves multi-step organic reactions. One possible route could include:
Formation of the tetrazole ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.
Coupling with pyridine: The tetrazole intermediate can then be coupled with a pyridine derivative using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Formation of benzamide: Finally, the coupled product can be reacted with a benzoyl chloride derivative to form the benzamide group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyridine ring.
Reduction: Reduction reactions could target the nitro groups if present.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield pyridine N-oxide derivatives, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-(pyridin-3-yl)-3-(1H-tetrazol-1-yl)benzamide could have several applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(pyridin-2-yl)-3-(1H-tetrazol-1-yl)benzamide
- N-(pyridin-4-yl)-3-(1H-tetrazol-1-yl)benzamide
- N-(pyridin-3-yl)-4-(1H-tetrazol-1-yl)benzamide
Uniqueness
N-(pyridin-3-yl)-3-(1H-tetrazol-1-yl)benzamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C13H10N6O |
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Molecular Weight |
266.26 g/mol |
IUPAC Name |
N-pyridin-3-yl-3-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C13H10N6O/c20-13(16-11-4-2-6-14-8-11)10-3-1-5-12(7-10)19-9-15-17-18-19/h1-9H,(H,16,20) |
InChI Key |
CJOMMWOFGILROI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=NN=N2)C(=O)NC3=CN=CC=C3 |
Origin of Product |
United States |
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